N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-fluoro-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-17-11-9-16(10-12-17)19(23)22(18-8-4-5-13-21-18)14-15-6-2-1-3-7-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJGCMIUAKKLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354406 | |
| Record name | N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5539-83-3 | |
| Record name | N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of N Benzyl 4 Fluoro N Pyridin 2 Yl Benzamide and Its Derivatives
Established Synthetic Routes for Benzamide (B126) Formation
The construction of the central benzamide linkage is a critical step, and several methodologies are available, ranging from classical approaches to modern catalytic systems.
The most traditional and direct route to N-substituted benzamides is the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride. In the context of N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide, this involves the reaction of 4-fluorobenzoyl chloride with the secondary amine, N-benzyl-N-(pyridin-2-yl)amine.
This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. rsc.org The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the final product. Dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are common solvents for this type of transformation. nih.gov Optimization strategies often focus on controlling the reaction temperature to prevent side reactions and adjusting the stoichiometry of the reagents. For instance, using a slight excess of the amine or the acylating agent can drive the reaction to completion. rsc.org The order of reagent addition can also significantly impact the outcome and yield of the amidation process. rsc.org
Table 1: Typical Conditions for Classical Amidation
| Parameter | Condition | Purpose | Citation |
|---|---|---|---|
| Acylating Agent | 4-Fluorobenzoyl Chloride | Provides the benzoyl group | guidechem.com |
| Amine | N-benzyl-N-(pyridin-2-yl)amine | Provides the N-substituted portion | nih.gov |
| Base | Triethylamine, Pyridine | HCl scavenger | rsc.org |
| Solvent | Dichloromethane (DCM), THF | Reaction medium | nih.gov |
| Temperature | 0°C to Room Temperature | Control reaction rate and minimize side products | rsc.org |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds. acs.orgresearchgate.net This methodology could be applied to the synthesis of this compound by coupling an aryl halide with an appropriate amine or amide. A potential route involves the reaction of N-benzyl-pyridin-2-amine with 4-fluorobenzoyl chloride, or alternatively, the coupling of a suitable aryl halide with a pre-formed amide.
The catalytic cycle for these reactions typically involves a palladium precursor (e.g., Pd(OAc)₂, [Pd(cinnamyl)Cl]₂) and a phosphine (B1218219) ligand. researchgate.netrsc.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich monophosphine ligands (e.g., t-BuJohnPhos, XPhos) often providing the best results, especially for challenging couplings. researchgate.netrsc.org A base, such as sodium tert-butoxide (t-BuONa) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction. researchgate.netuwindsor.ca The versatility of this method allows for a broad substrate scope and high functional group tolerance. acs.orgrsc.org
Table 2: Components of a Buchwald-Hartwig Amination System
| Component | Example(s) | Role in Reaction | Citation |
|---|---|---|---|
| Palladium Precursor | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Catalyst | researchgate.netrsc.org |
| Ligand | XPhos, t-BuJohnPhos, BippyPhos | Stabilizes Pd, facilitates catalytic cycle | researchgate.netrsc.org |
| Base | Cs₂CO₃, K₃PO₄, t-BuONa | Activates the N-H bond | researchgate.netuwindsor.ca |
| Substrates | Aryl or heteroaryl (pseudo)halides, Amines/Amides | Coupling partners | acs.org |
| Solvent | Toluene, Dioxane, THF | Reaction medium | researchgate.net |
Oxidative coupling offers an alternative pathway to amides that avoids the need for pre-activated carboxylic acids like acyl chlorides. A notable example is the copper/nitroxyl-catalyzed aerobic oxidative coupling of an alcohol and an amine. nih.govresearchgate.net This method could theoretically synthesize the target compound by reacting 4-fluorobenzyl alcohol with N-benzyl-N-(pyridin-2-yl)amine.
The reaction mechanism involves the initial oxidation of the alcohol to an aldehyde, which then forms a hemiaminal with the amine. nih.gov This intermediate is further oxidized to the final amide product. nih.gov This process is advantageous as it uses air as the oxidant and produces only water as a byproduct, making it a greener alternative. nih.govnih.gov Catalyst systems often employ a copper source and a nitroxyl (B88944) radical such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). researchgate.net The method shows broad functional group tolerance and can be effective for coupling various primary and secondary amines with benzylic or aliphatic alcohols. organic-chemistry.org
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. researchgate.net Such strategies can streamline the synthesis of complex molecules like this compound.
One potential MCR approach involves the reaction of an isothiocyanate with other precursors. For example, benzoyl isothiocyanate can react with malononitrile (B47326) and an alkyl halide in a one-pot synthesis to generate complex benzamide derivatives. acs.orgacs.org Another strategy involves the one-pot functionalization of materials using isatoic anhydride (B1165640) and an amine, such as benzylamine (B48309), to produce N-benzylbenzamide structures. researchgate.net These methods are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net
Precursor Synthesis and Intermediate Derivatization
The successful synthesis of the final product relies on the efficient preparation of its key building blocks.
4-Fluorobenzoyl chloride is a crucial precursor, providing the fluorinated benzoyl moiety of the target molecule. It is a colorless or pale yellow liquid with an irritating odor. guidechem.com A common and effective laboratory-scale synthesis involves the reaction of 4-fluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction is often catalyzed by a few drops of dimethylformamide (DMF) and heated to reflux. An alternative industrial-scale method starts from p-fluorotoluene, which undergoes chlorination under UV irradiation, followed by a catalyzed hydrolysis of the resulting 4-fluorotrichlorotoluene intermediate. google.com
Table 3: Synthesis of 4-Fluorobenzoyl Chloride
| Starting Material | Reagent(s) | Key Conditions | Citation |
|---|---|---|---|
| 4-Fluorobenzoic Acid | Thionyl Chloride (SOCl₂), DMF (cat.) | Reflux in Chloroform | |
| p-Fluorotoluene | 1. Chlorine (Cl₂), UV light; 2. Water, Catalyst (FeCl₃/ZnCl₂) | 1. 70-85°C; 2. Hydrolysis | google.com |
N-benzyl-N-(pyridin-2-yl)amine is the other key intermediate. Its synthesis can be approached in a stepwise manner. First, N-benzyl-pyridin-2-amine is prepared. This can be achieved through the reaction of 2-aminopyridine (B139424) with an aromatic aldehyde to form a Schiff base, which is subsequently reduced. researchgate.net A more direct method is the iminization of benzaldehyde (B42025) with an appropriate amine, followed by hydrogenation of the resulting imine, often using a palladium catalyst. google.com The final step to obtain the tertiary amine intermediate would be the benzylation of N-benzyl-pyridin-2-amine.
Introduction of the Benzyl (B1604629) Moiety in this compound Scaffolds
The introduction of the benzyl group is a critical step in the synthesis of this compound. This transformation can be accomplished either by the benzylation of a pre-formed N-(4-fluorobenzoyl)-2-aminopyridine intermediate or by utilizing benzylamine as a starting material in the construction of the amide.
A common strategy involves the N-alkylation of a secondary amide, N-(pyridin-2-yl)-4-fluorobenzamide. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated amide nitrogen attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride). The use of a suitable base is crucial for the deprotonation of the amide proton, thereby generating a more nucleophilic amide anion. Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of solvent can also influence the reaction efficiency, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) being frequently used.
Alternatively, the benzyl moiety can be introduced using benzyl alcohol through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach, often catalyzed by transition metals such as ruthenium or iridium complexes, involves the in-situ oxidation of the benzyl alcohol to benzaldehyde. The aldehyde then undergoes a condensation reaction with the amine (in this case, a precursor like 2-aminopyridine), followed by the reduction of the resulting imine by the hydrogen "borrowed" from the alcohol. This method is considered more atom-economical and environmentally benign compared to the use of benzyl halides.
A one-pot synthesis approach can also be envisioned, where 4-fluorobenzoyl chloride, 2-aminopyridine, and a benzylating agent are reacted together. However, controlling the selectivity of such a multi-component reaction can be challenging.
Recent advancements have also explored photocatalytic methods for the benzylation of N-aryltetrahydroisoquinolines using N-benzylpyridinium salts, which could potentially be adapted for the synthesis of the target compound beilstein-journals.org.
Reaction Mechanisms and Mechanistic Investigations
The formation of this compound is governed by fundamental reaction mechanisms, primarily the nucleophilic acyl substitution for the amide bond formation and nucleophilic substitution for the N-benzylation.
Nucleophilic Acyl Substitution Mechanisms in Benzamide Formation
The core of benzamide synthesis lies in the nucleophilic acyl substitution reaction. This reaction typically proceeds through a two-step addition-elimination mechanism chemrxiv.orgnih.gov. The reaction can be initiated by the attack of a nucleophile (an amine) on the electrophilic carbonyl carbon of a carboxylic acid derivative.
In the context of synthesizing this compound, a plausible pathway involves the reaction of a pre-formed N-benzyl-N-(pyridin-2-yl)amine with an activated 4-fluorobenzoic acid derivative, such as 4-fluorobenzoyl chloride. The nitrogen atom of the secondary amine acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride leaving group and forming the stable amide bond. The presence of the electron-withdrawing fluorine atom on the benzoyl ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of the nucleophilic attack stackexchange.comlibretexts.org.
The general mechanism can be summarized as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-benzyl-N-(pyridin-2-yl)amine attacks the carbonyl carbon of 4-fluorobenzoyl chloride.
Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the pi-bond, and the chloride ion is expelled as the leaving group.
Deprotonation: A base, often a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes the proton from the nitrogen atom to yield the final neutral amide product and the corresponding ammonium (B1175870) salt.
The reactivity of the carboxylic acid derivative is a key factor, with the order of reactivity generally being acid chloride > acid anhydride > ester > carboxylic acid > amide youtube.com. Therefore, using 4-fluorobenzoyl chloride is an efficient method for this transformation.
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalysts and reagents is paramount in directing the synthesis towards the desired product with high selectivity and efficiency.
In the N-benzylation step , if using a benzyl halide, the selection of the base is critical. Strong bases like sodium hydride ensure complete deprotonation of the secondary amide precursor, leading to a faster reaction. However, milder bases like potassium carbonate can also be effective, especially with more reactive benzyl halides, and may offer better functional group tolerance. For "borrowing hydrogen" methodologies, the catalyst is the key component. Ruthenium and iridium complexes containing N-heterocyclic carbene (NHC) or phosphine ligands have been shown to be highly effective for the N-alkylation of amines with alcohols acs.org. The ligand environment around the metal center plays a crucial role in the catalyst's activity and selectivity.
For the amide bond formation , if starting from 4-fluorobenzoic acid and N-benzyl-N-(pyridin-2-yl)amine, a coupling reagent is necessary to activate the carboxylic acid. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and increase reaction rates. The use of thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid to the more reactive acid chloride is a classic and effective method researchgate.net.
In recent years, metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for amidation reactions. For instance, a copper-based MOF has been used to catalyze the oxidative amidation of aldehydes and amines nih.gov. Nickel-based MOFs have also been shown to be effective for the synthesis of N-(pyridin-2-yl)arylamides researchgate.netresearchgate.net. These heterogeneous catalysts offer advantages in terms of ease of separation and reusability.
The following table summarizes some catalysts and reagents and their roles:
| Reaction Step | Reagent/Catalyst | Role |
| N-Benzylation | Sodium Hydride (NaH) | Strong, non-nucleophilic base for deprotonation of the amide. |
| Potassium Carbonate (K₂CO₃) | Mild base for N-alkylation. | |
| Benzyl Bromide/Chloride | Benzylating agent in nucleophilic substitution. | |
| [RuCl₂(p-cymene)]₂/Ligand | Catalyst for "borrowing hydrogen" N-benzylation with benzyl alcohol. | |
| Amide Formation | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to highly reactive acid chloride. |
| EDC/HOBt | Coupling reagents to activate carboxylic acid for amidation. | |
| Copper/Nickel MOFs | Heterogeneous catalysts for amidation reactions. |
Advanced Reaction Conditions and Solvent Effects
Modern synthetic chemistry often employs advanced reaction conditions to enhance reaction rates, yields, and selectivity. Microwave irradiation has been shown to significantly accelerate many organic reactions, including amide synthesis. The rapid heating provided by microwaves can reduce reaction times from hours to minutes.
The choice of solvent is also a critical parameter. For the N-benzylation of amides, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can dissolve the reactants and effectively solvate the cations, leaving the nucleophilic anion more reactive. For amidation reactions, a variety of solvents can be used, including dichloromethane (DCM), THF, and acetonitrile. The solvent can influence the solubility of reactants and intermediates, as well as the stability of the transition states. For instance, the N-alkylation of pyridine has been shown to be influenced by the solvent's hydrogen-bonding capacity nih.gov.
Water can also have a significant effect on certain reactions. For example, in the palladium-catalyzed dehydrative coupling of 2-aminopyridines with alcohols, the presence of a small amount of water was found to be beneficial researchgate.net.
The table below outlines the effects of some advanced conditions and solvents:
| Condition/Solvent | Effect |
| Microwave Irradiation | Accelerates reaction rates, leading to shorter reaction times. |
| Dimethylformamide (DMF) | Polar aprotic solvent, good for dissolving reactants and promoting nucleophilic substitution. |
| Tetrahydrofuran (THF) | Aprotic solvent, commonly used in reactions with organometallic reagents and hydrides. |
| Acetonitrile (MeCN) | Polar aprotic solvent, suitable for a wide range of organic reactions. |
| Water | Can promote or inhibit reactions depending on the specific mechanism. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be considered.
One of the primary goals of green chemistry in amide synthesis is to move away from the use of stoichiometric coupling reagents, which generate significant amounts of waste. Catalytic methods for direct amidation of carboxylic acids and amines are therefore highly desirable nih.gov. The use of heterogeneous catalysts, such as the aforementioned MOFs, is a key green strategy as they can be easily recovered and reused, minimizing catalyst waste researchgate.netresearchgate.net.
The "borrowing hydrogen" methodology for N-benzylation using benzyl alcohol is another green alternative to using benzyl halides. This method has higher atom economy as the only byproduct is water.
The choice of solvent is another important aspect of green chemistry. Many traditional solvents like DMF and chlorinated hydrocarbons are coming under increased scrutiny due to their toxicity and environmental impact. The development of reactions in more environmentally benign solvents such as water, ethanol, or even solvent-free conditions is a major focus of green chemistry research. Recent studies have explored direct amidation in greener solvents or even using a reusable Brønsted acidic ionic liquid as both catalyst and solvent mdpi.com.
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a powerful green chemistry tool. Hydrolases, for example, can be used to form amide bonds in low-water systems, driving the equilibrium towards synthesis researchgate.net. While specific enzymatic routes for the target molecule may not be established, the general principles of biocatalysis offer a promising avenue for future sustainable synthesis.
Key green chemistry considerations for the synthesis include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents.
Benign Solvents: Using safer solvents and reaction conditions.
Renewable Feedstocks: Utilizing starting materials derived from renewable resources where possible.
By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Molecular Structure Elucidation and Advanced Spectroscopic Analysis of N Benzyl 4 Fluoro N Pyridin 2 Yl Benzamide
Vibrational Spectroscopy for Structural Characterization
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, a unique vibrational fingerprint of the compound can be obtained.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. The tertiary amide C=O stretching vibration is a prominent feature and typically appears in the range of 1680-1630 cm⁻¹. The presence of the aromatic rings (benzyl, pyridinyl, and fluorobenzoyl) will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.netscielo.br The C-N stretching vibration of the tertiary amide is expected around 1350-1200 cm⁻¹. A strong absorption band corresponding to the C-F stretch of the fluorobenzoyl group is anticipated in the 1250-1020 cm⁻¹ region. nsf.gov
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | C-H Stretch | Aromatic Rings |
| ~2950-2850 | C-H Stretch | Methylene (B1212753) (-CH₂-) |
| 1680-1630 | C=O Stretch | Tertiary Amide |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| 1350-1200 | C-N Stretch | Tertiary Amide |
| 1250-1020 | C-F Stretch | Aryl Fluoride |
Note: The data in this table are predicted based on characteristic vibrational frequencies of similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed structural information can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound would provide valuable information about the number and environment of the different protons in the molecule. The spectrum is expected to show distinct signals for the protons of the benzyl (B1604629), pyridinyl, and fluorobenzoyl moieties.
The protons of the benzyl group would likely appear as a singlet for the methylene protons (-CH₂) around 4.5-5.5 ppm and a multiplet for the five aromatic protons in the region of 7.2-7.4 ppm. nsf.gov The four protons of the pyridinyl ring are expected to resonate at distinct chemical shifts due to their different electronic environments, likely in the range of 7.0-8.5 ppm. rsc.org The protons of the 4-fluorobenzoyl group would appear as a pair of doublets in the aromatic region, with the coupling influenced by the fluorine atom. rsc.org
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | Pyridinyl-H6 |
| ~7.8 | t | 1H | Pyridinyl-H4 |
| ~7.5 | d | 2H | Fluorobenzoyl-H2, H6 |
| ~7.2-7.4 | m | 6H | Benzyl-ArH, Pyridinyl-H5 |
| ~7.1 | t | 2H | Fluorobenzoyl-H3, H5 |
| ~7.0 | d | 1H | Pyridinyl-H3 |
| ~5.2 | s | 2H | Benzyl-CH₂ |
Note: The data in this table are predicted based on the analysis of structurally similar compounds like 4-Fluoro-N-(pyridin-2-yl)benzamide and various N-benzylbenzamides. nsf.govrsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.
The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-175 ppm. rsc.org The carbon atoms of the aromatic rings will resonate in the region of 110-160 ppm. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). rsc.org The methylene carbon of the benzyl group would be found further upfield, likely around 50-60 ppm. organicchemistrydata.org
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~165 (d, ¹JCF ≈ 250 Hz) | Fluorobenzoyl-C4 |
| ~152 | Pyridinyl-C2 |
| ~148 | Pyridinyl-C6 |
| ~138 | Pyridinyl-C4 |
| ~136 | Benzyl-C1 |
| ~130 (d) | Fluorobenzoyl-C2, C6 |
| ~129 | Benzyl-C3, C5 |
| ~128 | Benzyl-C4 |
| ~127 | Benzyl-C2, C6 |
| ~120 | Pyridinyl-C5 |
| ~115 (d, ²JCF ≈ 22 Hz) | Fluorobenzoyl-C3, C5 |
| ~114 | Pyridinyl-C3 |
| ~55 | Benzyl-CH₂ |
Note: The data in this table are predicted based on the analysis of structurally similar compounds like 4-Fluoro-N-(pyridin-2-yl)benzamide and known substituent effects. rsc.orgorganicchemistrydata.org
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-substituted Analogues
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the benzoyl ring. The chemical shift of this signal is sensitive to the electronic environment. For similar fluorinated benzamide (B126) analogues, the fluorine signal appears in the range of -110 to -120 ppm relative to a standard like CFCl₃. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₉H₁₅FN₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.
The fragmentation pattern would likely involve the cleavage of the amide bond, leading to characteristic fragment ions. Common fragmentation pathways for N-benzyl amides include the formation of the benzyl cation (m/z 91) and the benzoyl cation or its derivatives. scielo.br For this specific molecule, fragments corresponding to the 4-fluorobenzoyl cation (m/z 123) and the [M - C₇H₇]⁺ ion would be anticipated.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 322 | [M]⁺ (Molecular Ion) |
| 231 | [M - C₇H₇]⁺ |
| 123 | [F-C₆H₄-CO]⁺ |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
| 78 | [C₅H₄N]⁺ (Pyridinyl radical cation) |
Note: The fragmentation data are predicted based on common fragmentation patterns of related amide structures. scielo.br
X-ray Diffraction Studies for Three-Dimensional Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Conformation
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the exact atomic arrangement of a crystalline compound. This technique would provide critical insights into the molecular structure of this compound.
Detailed Research Findings: A comprehensive search of crystallographic databases and the scientific literature did not yield any specific SCXRD studies for this compound. Therefore, no experimental data on its crystal structure, unit cell parameters, or atomic coordinates are available in the public domain.
Should such a study be conducted, the analysis would reveal:
Molecular Conformation: The dihedral angles between the three main ring systems (4-fluorobenzoyl, pyridin-2-yl, and benzyl) would be precisely determined. This would clarify the spatial orientation of these groups relative to the central amide nitrogen atom.
Bond Parameters: Exact bond lengths and angles for the entire molecule would be established, confirming the connectivity and geometry.
Absolute Configuration: For a chiral crystal, SCXRD can determine the absolute configuration of stereocenters. However, this compound is an achiral molecule, so this aspect is not applicable unless it crystallizes in a chiral space group.
A hypothetical data table for crystallographic parameters that would be generated from an SCXRD experiment is presented below to illustrate the type of information obtained.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₉H₁₅FN₂O |
| Formula Weight | 306.34 |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (Value) |
| b (Å) | (Value) |
| c (Å) | (Value) |
| α (°) | 90 |
| β (°) | (Value) |
| γ (°) | 90 |
| Volume (ų) | (Value) |
| Z (molecules per unit cell) | 4 |
Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs
The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for predicting a compound's physical properties, including solubility and melting point.
Detailed Research Findings: As no crystal structure has been published for this compound, there is no experimental data on its hydrogen bonding networks or crystal packing motifs.
Based on its molecular structure, the following interactions could be anticipated in its crystal lattice:
Hydrogen Bonding: The molecule lacks classic hydrogen bond donors (like N-H or O-H). However, weak C-H···O and C-H···N hydrogen bonds could form, where hydrogen atoms on the benzyl or aromatic rings interact with the carbonyl oxygen or the pyridine (B92270) nitrogen of adjacent molecules. The fluorine atom could also act as a weak hydrogen bond acceptor.
π-π Stacking: The presence of three aromatic rings (fluorophenyl, pyridine, and phenyl) suggests a high likelihood of π-π stacking interactions, where the electron clouds of these rings in adjacent molecules align, contributing to the stability of the crystal lattice.
An illustrative table of potential intermolecular interactions is provided below.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Weak H-Bond | C-H (Aromatic/CH₂) | O=C (Carbonyl) | Formation of chains or dimers. |
| Weak H-Bond | C-H (Aromatic/CH₂) | N (Pyridine) | Linking molecules into sheets. |
| π-π Stacking | Phenyl Ring | Pyridine/Fluorophenyl Ring | Stabilizing the lattice via stacking. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelengths of absorption are characteristic of the types of chemical bonds and chromophores present in the molecule.
Detailed Research Findings: No experimental UV-Vis absorption spectrum for this compound has been reported in the reviewed literature.
The structure of the compound contains several chromophores that are expected to absorb in the UV region:
The benzoyl group (C₆H₄-C=O)
The pyridine ring
The benzyl group (C₆H₅-CH₂)
These groups contain π electrons that can be excited to higher energy orbitals (π → π* transitions). The conjugation between the 4-fluorophenyl ring and the carbonyl group, as well as the electronic nature of the pyridine ring, would influence the exact position (λmax) and intensity of these absorption bands. Typically, benzamide and pyridine derivatives show strong absorption bands in the 200-300 nm range.
A hypothetical table of expected electronic transitions is shown below.
| Expected Transition | Chromophore | Anticipated λmax Range (nm) |
| π → π | 4-Fluorobenzoyl system | 230 - 270 |
| π → π | Pyridin-2-yl system | 250 - 280 |
| π → π | Benzyl (phenyl) system | 250 - 270 |
| n → π | Carbonyl group (C=O) | > 300 (weak) |
Computational and Theoretical Investigations of N Benzyl 4 Fluoro N Pyridin 2 Yl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the electronic level. These methods allow for a detailed analysis of the optimized geometry, electronic structure, and reactivity of N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. bohrium.comrjptonline.org For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311G++(d,p), can predict key structural parameters. researchgate.netresearchgate.net These calculations solve the Schrödinger equation in an approximate manner to find the electron density and, consequently, the minimum energy conformation of the molecule.
The electronic structure, once the geometry is optimized, provides insights into the distribution of electrons within the molecule. Properties such as total energy, dipole moment, and the energies of molecular orbitals are calculated, offering a comprehensive electronic profile of the compound. rjptonline.orgresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Predicted Value | Description |
| C=O Bond Length | ~1.23 Å | Typical double bond character of a carbonyl group in an amide. |
| Amide C-N Bond Length | ~1.38 Å | Partial double bond character due to resonance. |
| N-C (benzyl) Bond Length | ~1.46 Å | Standard single bond length. |
| N-C (pyridine) Bond Length | ~1.42 Å | Bond between the amide nitrogen and the pyridine (B92270) ring. |
| Dihedral Angle (Fluorophenyl-Amide) | 20-30° | Twist between the 4-fluorophenyl ring and the amide plane. |
| Dihedral Angle (Pyridine-Amide) | 30-50° | Twist between the pyridine ring and the amide plane. |
| Note: These values are illustrative and based on typical data for similar N-substituted benzamide (B126) structures calculated using DFT methods. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to engage in chemical reactions. For this compound, the distribution of these orbitals is key. DFT calculations on related structures, such as pyridine and benzamide derivatives, show that the HOMO is often localized on the more electron-rich parts of the molecule, like the pyridine ring or the benzyl (B1604629) group, while the LUMO tends to be centered on the electron-deficient benzoyl moiety. sci-hub.seresearchgate.netresearchgate.netekb.eg The presence of the electronegative fluorine atom on the benzoyl ring would further lower the LUMO energy, potentially enhancing the molecule's ability to accept electrons.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com A higher electrophilicity index for the title compound would indicate a greater capacity to act as an electrophile in reactions. irjweb.com
Table 2: Representative Frontier Molecular Orbital Data and Reactivity Descriptors
| Parameter | Definition | Illustrative Value | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 eV | A moderate gap suggests a balance of stability and reactivity. |
| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.5 eV | Energy released when an electron is added. |
| Electronegativity (χ) | (I+A)/2 | 4.0 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | (I-A)/2 | 2.5 eV | Resistance to change in electron distribution. |
| Note: These values are representative examples based on calculations for structurally similar aromatic amides and are used for illustrative purposes. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org
In an MEP map, different colors represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green represents areas with neutral potential.
For this compound, the MEP surface would likely show a significant negative potential (red) around the carbonyl oxygen atom due to the lone pairs of electrons, making it a primary site for hydrogen bonding and interactions with electrophiles. The nitrogen atom of the pyridine ring would also exhibit a negative potential. Conversely, positive potential regions (blue) are expected around the hydrogen atoms, particularly any N-H protons if present in related primary or secondary amides, and potentially on the carbon atom of the carbonyl group. This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with a biological receptor. researchgate.netrsc.org
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.netnih.govfau.de By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes and interactions of this compound in a more realistic, solvated environment.
Conformational Analysis and Dynamic Behavior of this compound in Solution
In solution, a flexible molecule like this compound does not exist in a single, rigid conformation. Instead, it explores a range of shapes through the rotation of its single bonds. MD simulations can map the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. tandfonline.comresearchgate.net
A key dynamic feature of tertiary amides is the hindered rotation around the C-N amide bond, which has partial double-bond character. ut.ee This can lead to the existence of distinct rotational isomers (rotamers), often referred to as cis and trans (or E/Z) conformers. researchgate.netmdpi.comtue.nl MD simulations can be used to calculate the free energy barrier for this rotation. For N-benzyl amides, additional rotational freedom exists around the N-C(benzyl) and C-C(aryl) bonds, leading to a complex conformational landscape. researchgate.net By simulating the molecule in a solvent box (e.g., water or chloroform), the influence of the solvent on conformational preferences can be investigated, providing a more accurate picture of its behavior in a liquid phase. acs.orgbu.edu
Ligand-Protein Interaction Dynamics (Pre-clinical Context)
In a preclinical drug discovery context, understanding how a potential drug molecule (a ligand) interacts with its target protein is essential. Molecular docking can predict the preferred binding pose of a ligand in a protein's active site, but MD simulations provide a dynamic view of this interaction. researchgate.netnih.govresearchgate.net
Starting from a docked pose of this compound within a target protein, an MD simulation can be run to assess the stability of the protein-ligand complex over time (e.g., nanoseconds to microseconds). nih.govacs.orgnih.gov Key analyses of the simulation trajectory include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex is in a stable equilibrium. researchgate.netresearchgate.net
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are flexible or rigid during the simulation. High fluctuations in the ligand or in the binding site residues might indicate an unstable interaction. researchgate.net
Protein-Ligand Interactions: The simulation allows for the monitoring of specific interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, between the ligand and the protein. The persistence of these interactions throughout the simulation is a strong indicator of binding stability. fau.dersc.org
These simulations can reveal important details about the mechanism of binding, the role of specific amino acid residues, and the conformational changes that may occur upon ligand binding, providing crucial information for the optimization of lead compounds. nih.govresearchgate.net
Topological Analysis
Topological analysis in computational chemistry provides a framework for understanding the nature of chemical bonding and intermolecular interactions based on the topology of the electron density.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a graphical representation of the regions of space where a molecule is in contact with its neighbors.
For a molecule like this compound, which possesses multiple functional groups capable of forming non-covalent interactions, Hirshfeld analysis is particularly insightful. The surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions such as hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions denote contacts at the van der Waals separation.
Given the structure of this compound, several key intermolecular interactions are expected to be prominent in its crystal packing. These would include:
H···H contacts: These are generally the most abundant interactions and cover large surface areas of the Hirshfeld surface.
C-H···π interactions: The benzyl and pyridyl rings provide ample opportunity for these types of interactions, which are crucial for the stabilization of the crystal structure.
N-H···O and C-H···O hydrogen bonds: The amide group is a classic hydrogen bond donor and acceptor, and these interactions are expected to be significant.
Interactions involving the fluorine atom: The electronegative fluorine atom can participate in various interactions, including F···H and F···C contacts.
Table 1: Illustrative Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Fluorobenzamide Derivative. nih.gov
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 26.6 |
| S···H/H···S | 13.8 |
| Cl···H/H···Cl | 9.5 |
| O···H/H···O | 6.7 |
| F···H/H···F | 6.6 |
Note: The data presented is for N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and serves as an illustrative example of the type of data obtained from Hirshfeld analysis.
The Noncovalent Interaction (NCI) index is a computational method that allows for the visualization and characterization of weak, non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Regions of low electron density and low reduced density gradient are indicative of non-covalent interactions.
An NCI plot provides a 3D representation of these interaction regions, which are color-coded to distinguish between different types of interactions. Typically:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker, van der Waals interactions.
Red surfaces denote repulsive interactions, such as steric clashes.
For this compound, an NCI analysis would be expected to reveal distinct isosurfaces corresponding to the various interactions within the molecule and between adjacent molecules in a packed structure. Strong attractive interactions (blue) would likely be observed around the amide N-H group and the carbonyl oxygen, corresponding to hydrogen bonding. Weaker van der Waals interactions (green) would be expected to appear between the aromatic rings, indicating π-π stacking and C-H···π interactions. Any steric hindrance, for instance, between the bulky benzyl and pyridyl groups, would be visualized as red isosurfaces.
Prediction of Spectroscopic Parameters via Theoretical Methods
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By employing quantum chemical methods, it is possible to simulate various spectra, which can then be compared with experimental results to confirm molecular structures and understand electronic properties.
Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, can be calculated using Density Functional Theory (DFT). These calculations provide the vibrational frequencies and intensities of the normal modes of a molecule. The results are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods.
For this compound, a DFT calculation would predict the characteristic vibrational frequencies for its various functional groups. A comparison of these theoretical frequencies with experimental FT-IR and FT-Raman data can aid in the definitive assignment of the observed spectral bands.
Table 2: Expected and Illustrative Calculated Vibrational Frequencies (cm-1) for Key Functional Groups in this compound.
| Functional Group | Vibrational Mode | Expected Range (cm-1) | Illustrative Calculated Value (cm-1)* |
|---|---|---|---|
| Amide N-H | Stretching | 3200-3400 | 3357 |
| Aromatic C-H | Stretching | 3000-3100 | 3056 |
| Amide C=O | Stretching | 1630-1680 | 1642 |
| Aromatic C=C | Stretching | 1450-1600 | 1591, 1544, 1496 |
| C-N | Stretching | 1200-1350 | - |
| C-F | Stretching | 1000-1400 | - |
*Illustrative data is based on a similar compound, N-Benzyl-benzamide, and is intended to be representative. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. It provides information about the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π, n→π).
A TD-DFT calculation for this compound would predict its UV-Vis absorption spectrum. The presence of multiple chromophores—the benzoyl group, the benzyl group, and the pyridyl ring—suggests that the spectrum would exhibit several absorption bands corresponding to electronic transitions within these moieties. The calculations would also provide insight into how the electronic structure changes upon excitation. For a related compound, (S)-N-Benzyl-1-Phenyl-5-(Pyridin-2-Yl)-Pent-4-Yn-2-Amine, TD-DFT calculations have been shown to complement experimental findings. researchgate.net
Table 3: Illustrative TD-DFT Calculated Electronic Excitation Properties for a Related Pyridine-Containing Compound.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 4.25 | 291 | 0.015 | HOMO -> LUMO |
| S2 | 4.50 | 275 | 0.080 | HOMO-1 -> LUMO |
| S3 | 4.88 | 254 | 0.120 | HOMO -> LUMO+1 |
Note: This data is hypothetical and serves as an illustrative example of the output from a TD-DFT calculation.
The Gauge-Invariant Atomic Orbital (GIAO) method is a popular approach for the quantum chemical calculation of nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts. By comparing the calculated chemical shifts with experimental data, one can validate the proposed molecular structure.
For this compound, GIAO calculations would provide theoretical ¹H and ¹³C NMR chemical shifts. These predictions are particularly useful for assigning the signals in complex spectra where overlapping peaks can make experimental assignment challenging. The accuracy of GIAO predictions has been shown to be high for a wide range of organic molecules. nih.gov
Table 4: Illustrative Comparison of Experimental and GIAO-Calculated ¹H and ¹³C NMR Chemical Shifts for a Related Benzamide Derivative.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| H (N-H) | 6.44 | 6.50 |
| H (benzyl CH₂) | 4.58 | 4.62 |
| C (C=O) | 167.1 | 168.0 |
| C (benzyl CH₂) | 43.8 | 44.1 |
Note: The data presented is for N-Benzyl-benzamide and serves as an illustrative example. rsc.org
Investigation of Nonlinear Optical (NLO) Properties
Computational and theoretical investigations into the nonlinear optical (NLO) properties of a molecule are crucial for identifying its potential in applications such as optical switching, frequency conversion, and telecommunications. While direct experimental and computational studies on the NLO properties of this compound are not extensively available in the public domain, the methodologies for such investigations are well-established. Theoretical studies, typically employing Density Functional Theory (DFT), are instrumental in predicting the NLO behavior of novel organic compounds.
Research on analogous molecular structures, such as other fluoro-N-acylhydrazide derivatives and cocrystals of organic compounds, provides a framework for understanding the potential NLO characteristics of this compound. nih.govmdpi.com For instance, studies on similar compounds often utilize DFT with basis sets like 6-311++G(d,p) to perform the calculations. mdpi.com These computational analyses focus on key electrical properties that govern NLO responses.
The primary parameters of interest in these theoretical NLO studies include the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of a molecule's potential for second-order NLO applications, such as second-harmonic generation (SHG). For a molecule to exhibit significant NLO effects, it typically requires a substantial intramolecular charge transfer, which is often facilitated by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
In a hypothetical computational study of this compound, researchers would first optimize the molecule's geometry. Following this, the electric dipole moment, polarizability, and first hyperpolarizability tensors would be calculated. The total (or static) first hyperpolarizability (β_tot) is a key value derived from these calculations. For example, in a study on a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde, the first hyperpolarizability was calculated to be 5.63 × 10⁻³⁰ esu, indicating its promise for NLO applications. mdpi.com Similarly, a study on a fluoro-N-acylhydrazide derivative reported a calculated first hyperpolarizability value of 10.98 × 10⁻³⁰ esu in the isolated state. nih.gov
The results of such a hypothetical study on this compound would typically be presented in a table summarizing the calculated electrical properties.
Table 1: Hypothetical Calculated Electric Dipole Moment (μ), Linear Polarizability (α), and First-Order Hyperpolarizability (β) of this compound.
| Parameter | Unit | Representative Value |
| Dipole Moment (μ) | Debye | Value |
| μ_x | Value | |
| μ_y | Value | |
| μ_z | Value | |
| μ_total | Value | |
| Linear Polarizability (α) | 10⁻²⁴ esu | Value |
| α_xx | Value | |
| α_yy | Value | |
| α_zz | Value | |
| α_total | Value | |
| First-Order Hyperpolarizability (β) | 10⁻³⁰ esu | Value |
| β_x | Value | |
| β_y | Value | |
| β_z | Value | |
| β_total | Value |
The data presented in such a table would provide a quantitative basis for assessing the NLO potential of this compound. A large β_total value would suggest that the compound is a strong candidate for further experimental investigation and potential use in NLO materials. The analysis would also involve examining the contributions of the different components of the hyperpolarizability tensor to understand the direction of maximum NLO response within the molecule.
Structure Activity Relationship Sar Studies of N Benzyl 4 Fluoro N Pyridin 2 Yl Benzamide Derivatives: Insights into Molecular Recognition
Role of Fluoro Substitution on the Benzamide (B126) Phenyl Ring in Modulating Interactions
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, membrane permeability, and binding affinity. tandfonline.comtandfonline.com In the N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide structure, the 4-fluoro substituent on the benzamide phenyl ring plays a multifaceted role in modulating molecular interactions.
Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, influencing interactions such as π-π stacking with aromatic residues (e.g., phenylalanine) in a protein's active site. nih.govresearchgate.net Studies on fluorinated benzamides and related structures have shown that fluorine can participate in favorable interactions with protein side chains. nih.gov The substitution of a hydrogen atom with a fluorine atom can be accomplished without significantly increasing the molecule's size, but it substantially impacts the electronic structure. nih.gov
The position of the fluorine atom is critical. For example, in a study of fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II, it was found that fluorination at a specific position could be particularly advantageous for the kinetics of binding, and a higher degree of fluorination did not necessarily lead to higher affinity. nih.gov The introduction of a strong electron-withdrawing group like fluorine at the para position of an aryl ring has been shown to increase the inhibitory activity of some compounds due to stronger binding affinity. researchgate.net Furthermore, fluorine substitution can suppress structural disorder in crystals of benzamide derivatives, which can help in achieving a more defined conformation for binding. nih.govacs.org
The following table summarizes the inhibitory potency of different fluorophenylhydroxamates against Histone Deacetylase 6 (HDAC6), illustrating the impact of fluorination patterns on the aromatic ring.
| Compound | Fluorination Pattern | HDAC6 IC₅₀ (nM) |
| 1 | 4-fluoro | 11 ± 1 |
| 2 | 3-fluoro | 19 ± 2 |
| 3 | 2-fluoro | 100 ± 10 |
| 5 | 3,5-difluoro | 2.0 ± 0.2 |
| 7 | 2,3,4-trifluoro | >10,000 |
Data adapted from a study on fluorophenylhydroxamates, showing how the position and number of fluorine substituents modulate inhibitory potency. nih.gov
Exploration of Pyridinyl Ring Modifications and Their Influence on Binding Profiles
The pyridin-2-yl moiety is a key structural feature, acting as a hydrogen bond acceptor and participating in various electronic and steric interactions. Modifications to this ring system have been shown to significantly influence the binding profiles of related compounds.
SAR studies on molecules containing a 9-(pyridin-2'-yl)-aminoacridine core revealed that adding electron-withdrawing groups to the pyridine (B92270) ring enhanced the interaction with double-stranded DNA. mdpi.comnih.gov This suggests that the electronic properties of the pyridine ring are crucial for the molecule's mechanism of action. A strong correlation was found between the Hammett sigma values (a measure of the electronic effect of substituents) and the change in DNA thermal denaturation temperature, indicating that substituents capable of stabilizing the cationic character of the acridine (B1665455) nucleus strengthen the complex. mdpi.com
In a different context, the replacement of a phenyl ring with a basic pyridinyl ring in a series of S1P₄–R agonists resulted in a nine-fold decrease in potency, while 3-fluoropyridinyl derivatives also showed reduced activity. nih.gov This indicates that both the basicity and the substitution pattern of the pyridine ring are critical for optimal receptor engagement. Computational and experimental studies on NNN pincer-type ligands with a central pyridine ring showed that substitution at the 4-position of the pyridine ring alters the electron donor ability of the ligand, which in turn affects the bond lengths upon metal coordination. nih.gov Specifically, electron-withdrawing groups led to longer N-pyridine-Cu(II) bond lengths, while electron-donating groups resulted in shorter bonds. nih.gov
The following table presents data from a study on 9-(pyridin-2'-yl)-aminoacridines, showing the effect of pyridine ring substituents on DNA binding.
| Compound | R Group on Pyridine Ring | ΔTm (°C) | Hammett σ⁺ₚ |
| 1 | H | 12.0 | 0.00 |
| 2 | 4'-CH₃ | 8.5 | -0.31 |
| 3 | 4'-OCH₃ | 5.0 | -0.78 |
| 4 | 4'-Cl | 14.5 | 0.11 |
| 5 | 5'-Cl | 15.0 | 0.11 |
| 6 | 5'-NO₂ | 18.0 | 0.79 |
Data adapted from a study on 9-(pyridin-2'-yl)-aminoacridines, illustrating the influence of electronic effects of pyridine substituents on DNA interaction. mdpi.com
Amide Linker Modifications and Conformational Constraints
The amide linker (-CO-N-) is the central pivot of the this compound molecule, connecting the benzoyl and the N-benzyl-N-pyridinyl fragments. This linker is not merely a passive connector; its conformational properties and ability to form hydrogen bonds are vital for biological activity.
The degree of substitution on the amide nitrogen is also critical. The parent compound is a tertiary amide. Studies comparing secondary and tertiary benzamides have revealed that they exhibit different conformational equilibria around the amide C-N bond. researchgate.net This difference in conformation can lead to opposite signs in circular dichroism spectra, underscoring the significant structural impact of N-alkylation. researchgate.net In a series of aminobutyl-benzamides, constraining the amine portion within a ring system was found to be key for high binding affinity and selectivity for σ2 receptors. nih.gov Altering the ring size or the position of the nitrogen within the ring dramatically decreased affinity, demonstrating that the conformation imposed by the linker and its adjacent structures is crucial for molecular recognition. nih.gov
Pharmacophore Development and Optimization based on this compound Derivatives
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For complex molecules like this compound, developing a pharmacophore model helps in understanding the key interaction points and in designing new, potentially more potent derivatives.
Studies on related benzamide analogues have successfully led to the generation of pharmacophore models. For instance, a five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives acting as FtsZ inhibitors. This model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Such a model provides a clear blueprint of the necessary features for activity.
In the design of dual-target ligands, identifying a merged pharmacophore is a key strategy. The benzylamide structure itself can represent a merged pharmacophore for different targets, such as soluble epoxide hydrolase (sEH) and PPARγ. acs.org The benzylamide moiety can replace the traditional acidic headgroup of PPARγ agonists while still retaining full agonist properties, and the amide or urea (B33335) structure is a known pharmacophore for sEH inhibitors. acs.org Pharmacophore mapping of various benzylamino benzamides has confirmed that these scaffolds possess the key features of active inhibitors, explaining their high binding affinity. researchgate.net
A representative pharmacophore model for benzamide-based inhibitors typically includes:
Aromatic Rings: Corresponding to the benzyl (B1604629) and benzoyl phenyl rings, involved in hydrophobic and π-stacking interactions.
Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker and the nitrogen of the pyridine ring.
Hydrogen Bond Donor: Potential for an N-H bond in related secondary amides.
Hydrophobic Group: The benzyl moiety provides a significant hydrophobic feature.
Electrostatic Feature: The fluoro-substituent contributes to the electrostatic potential of the benzamide ring.
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational chemistry provides powerful tools to complement experimental SAR studies. Molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations offer atomic-level insights into how this compound derivatives interact with their biological targets.
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, a Hansch-type QSAR analysis was performed to understand the influence of substitutions on binding at sigma receptors. nih.gov The analysis revealed that for sigma-1 receptor selectivity, substitutions at the 3-position of the phenylacetamide ring were generally favored over the 2- or 4-positions. nih.gov
For other benzamide analogues, 3D-QSAR models have been developed that provide statistically significant correlations between the three-dimensional properties of the molecules and their activity. nih.gov These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would enhance or decrease activity, thereby guiding the design of new compounds. researchgate.net For example, a 3D-QSAR model for benzamide FtsZ inhibitors yielded a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213), indicating a robust and predictive model. nih.gov
Molecular docking studies can predict the binding pose of a ligand within a protein's active site, identifying key interactions. Docking of benzamide inhibitors has revealed crucial hydrogen bond interactions with specific amino acid residues like Val, Asn, and Leu. nih.gov Such studies, combined with the calculation of binding free energies, help to rationalize the observed SAR and prioritize the synthesis of the most promising new derivatives. nih.govnih.gov
Pre Clinical Molecular Mechanistic Studies and Biological Target Engagement of N Benzyl 4 Fluoro N Pyridin 2 Yl Benzamide Analogues
In Vitro and Ex Vivo Ligand Binding Studies
Ligand binding studies are crucial for determining the affinity and selectivity of compounds for their biological targets. For analogues of N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide, these investigations have primarily focused on G protein-coupled receptors (GPCRs) and sigma receptors, as well as a range of enzymes.
Analogues with the benzamide (B126) moiety have demonstrated significant binding affinities for the orphan G protein-coupled receptor 52 (GPR52) and sigma receptors.
GPR52: Research has identified 3-((4-Benzylpyridin-2-yl)amino)benzamides as potent and biased agonists of GPR52. nih.govnih.govutmb.eduresearchgate.net An iterative drug design approach led to the discovery of several unique GPR52 agonists with improved potency and efficacy. nih.govresearchgate.net For instance, optimization of a lead compound resulted in analogues with significantly enhanced G protein signaling potency. nih.gov Some of these compounds exhibit biased agonism, preferentially activating G protein signaling pathways over β-arrestin recruitment, which can lead to sustained cellular signaling. nih.govresearchgate.net The affinity of these benzamide analogues for GPR52 is a key factor in their potential as treatments for neuropsychiatric and neurological disorders. nih.govnih.govnih.gov
Sigma Receptors: A variety of benzamide derivatives have been synthesized and evaluated as ligands for sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov Structure-activity relationship studies have shown that substitutions on the benzamide scaffold, the length of the alkyl chain, and the nature of the amine group significantly influence binding affinity and selectivity. nih.gov Certain N-benzyl benzamide derivatives have shown high affinity for the sigma-1 receptor. nih.gov Specifically, compounds with chloro, cyano, or nitro groups at the 4-position of the benzamide ring exhibited excellent affinity for S1R, with Kᵢ values in the low nanomolar range (1.2-3.6 nM), and high selectivity over S2R. nih.gov The sigma-1 receptor is an intracellular chaperone that modulates various signaling pathways and its ligands are being investigated for their neuroprotective and anti-inflammatory properties. nih.govfrontiersin.org
Table 1: Receptor Binding Affinities of Selected Benzamide Analogues Note: This table is a representative compilation based on available data for benzamide analogues and does not represent the specific compound this compound.
| Compound Analogue | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity |
|---|---|---|---|
| 4-Chloro-N-(2-(diethylamino)ethyl)benzamide | Sigma-1 | 1.2 | High vs Sigma-2 |
| 4-Cyano-N-(2-(diethylamino)ethyl)benzamide | Sigma-1 | 2.5 | High vs Sigma-2 |
| 4-Nitro-N-(2-(diethylamino)ethyl)benzamide | Sigma-1 | 3.6 | High vs Sigma-2 |
Benzamide-containing structures have been identified as inhibitors of several key enzymes, demonstrating diverse mechanisms of action.
Succinate Dehydrogenase (SDH): Novel pyrazol-5-yl-benzamide derivatives have been designed as potential SDH inhibitors. acs.orgresearchgate.net One such compound, 5IIc, showed excellent in vitro activity against Sclerotinia sclerotiorum with an EC₅₀ value of 0.20 mg/L, comparable to commercial fungicides. acs.org These inhibitors are thought to act by binding to the ubiquinone-binding site of the enzyme, disrupting the mitochondrial respiratory chain. acs.orgnih.govnih.gov
Cholinesterases: Benzamide derivatives have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a potent AChE inhibitor with an IC₅₀ of 0.056 µM. nih.govnih.gov Kinetic studies suggest that these compounds can act as dual inhibitors, and their mechanism may involve increasing the stiffness and reducing the flexibility of the enzyme. nih.govnih.gov
Monoacylglycerol Lipase (MAGL): A new class of reversible MAGL inhibitors based on a benzylpiperidine scaffold has been discovered. nih.govacs.org One of the most potent derivatives demonstrated an IC₅₀ value of 2.0 nM and a competitive mechanism of action (Kᵢ value of 1.42 nM). nih.gov These inhibitors are highly selective for MAGL over other components of the endocannabinoid system. nih.govnih.gov
Carbonic Anhydrase (CA): Benzamides incorporating 4-sulfamoyl moieties are effective inhibitors of several human carbonic anhydrase isoforms, including hCA I, II, VII, and IX. nih.govnih.govnih.govnih.govresearchgate.net Inhibition constants are often in the low nanomolar to subnanomolar range. nih.govnih.gov The sulfonamide group is key to their mechanism, interacting with the zinc ion in the active site of the enzyme. nih.govrsc.orgresearchgate.net The fluorine atoms in some tetrafluorobenzenesulfonamide derivatives can drastically alter the binding mode and affinity. nih.gov
Table 2: Enzyme Inhibition Data for Selected Benzamide Analogues Note: This table is a representative compilation based on available data for benzamide analogues and does not represent the specific compound this compound.
| Compound Analogue Class | Target Enzyme | Inhibition (IC₅₀ / Kᵢ) |
|---|---|---|
| Pyrazol-5-yl-benzamides | Succinate Dehydrogenase | EC₅₀ = 0.20 mg/L |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase | IC₅₀ = 0.056 µM |
| Benzylpiperidine derivative | Monoacylglycerol Lipase | IC₅₀ = 2.0 nM; Kᵢ = 1.42 nM |
| Benzamide-4-sulfonamides | Carbonic Anhydrase II | Kᵢ in low nM range |
Molecular Docking and Ligand-Protein Interaction Analysis
Computational molecular docking studies have been instrumental in understanding how this compound analogues interact with their protein targets at the molecular level. These in silico methods, often correlated with experimental data, provide insights into binding modes and the specific interactions that drive ligand affinity and selectivity. nih.govmdpi.com
Molecular docking simulations have successfully identified the key binding pockets for benzamide analogues within their respective targets.
GPR52: Docking studies of GPR52 agonists have revealed a binding pocket surrounded by the N-terminus, transmembrane helices (TM) 1, 2, and 7, and the extracellular loop 2 (ECL2). nih.gov
Sigma Receptors: The ligand binding region of the sigma-1 receptor is thought to be formed by the juxtaposition of its second and third hydrophobic domains. nih.gov
Enzymes:
Succinate Dehydrogenase: Docking of pyrazol-5-yl-benzamide inhibitors revealed interactions with key residues such as TRP173, SER39, and ARG43. acs.org
Cholinesterases: Benzamide inhibitors are predicted to bind within the active site gorge of AChE. nih.gov
MAGL: For benzylpiperidine-based MAGL inhibitors, the phenolic moiety is predicted to be located in the glycerol (B35011) cavity of the enzyme, while the other end of the molecule fits into a wide lipophilic channel. acs.orgresearchgate.netebi.ac.uk
Carbonic Anhydrase: The sulfonamide moiety of benzamide inhibitors consistently docks in proximity to the catalytic zinc ion in the active site of carbonic anhydrases. nih.govnih.govresearchgate.net
The stability of the ligand-protein complexes formed by benzamide analogues is governed by a combination of molecular interactions.
Hydrogen Bonding: Hydrogen bonds are critical for the binding of many benzamide analogues. For example, in GPR52, hydrogen bonds are predicted between the ligand and key residues in the binding site. nih.gov In SDH, the carbonyl oxygen of the benzamide can form hydrogen bonds with TYR58 and TRP173. nih.gov For carbonic anhydrase inhibitors, the sulfonamide group forms crucial hydrogen bonds with active site residues. nih.gov
Hydrophobic Interactions: Hydrophobic interactions play a significant role in the binding of benzamide derivatives to targets like cholinesterases and MAGL. nih.gov The benzyl (B1604629) group and other aromatic rings in these molecules often engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Aromatic Interactions: π-π stacking and π-cation interactions are also important. In GPR52, π-π stacking interactions have been observed between the ligand and aromatic residues in the binding pocket. nih.gov Similar aromatic interactions are predicted for inhibitors of cholinesterases and other enzymes. acs.org
Investigation of Cellular Pathway Modulation at the Molecular Level (pre-clinical cell-based models)
Pre-clinical cell-based models have been employed to investigate how this compound analogues modulate cellular signaling pathways downstream of their primary targets.
GPR52-Mediated Pathways: GPR52 is coupled to Gs/olf proteins, and its activation by benzamide agonists leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. nih.govpatsnap.commedchemexpress.com This increase in cAMP can, in turn, activate protein kinase A (PKA) and the cAMP response element-binding protein (CREB), leading to the regulation of gene expression and cellular responses. nih.gov In striatal neurons, GPR52 signaling can oppose the activity of dopamine (B1211576) D2 receptors. medchemexpress.com Furthermore, GPR52 activation has been shown to modulate glutamatergic neurotransmission. patsnap.com
Sigma Receptor-Mediated Pathways: Ligands of sigma receptors can modulate a multitude of cellular pathways. nih.govresearchgate.net For instance, sigma-2 receptor ligands have been shown to induce apoptosis and autophagy in cancer cells by suppressing the PI3K/Akt/mTOR pathway. nih.gov They can also impair cell-cycle progression by altering the expression of cyclins. nih.gov Sigma-1 receptor agonists are known to have neuroprotective effects by modulating calcium signaling, reducing endoplasmic reticulum (ER) stress, and interacting with various ion channels and other proteins. nih.govfrontiersin.orgmdpi.comfrontiersin.orgbiorxiv.org
Enzyme Inhibition-Related Pathways:
Carbonic Anhydrase Inhibition: In cancer cells, inhibition of tumor-associated carbonic anhydrase IX by benzamide sulfonamides can disrupt pH regulation in the hypoxic tumor microenvironment, leading to anti-proliferative and anti-metastatic effects. rsc.org
MAGL Inhibition: By inhibiting MAGL, benzamide derivatives increase the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which can then modulate cannabinoid receptor signaling, impacting pathways involved in inflammation, pain, and neuroprotection. nih.govnih.gov
FtsZ Inhibition: Some benzamide derivatives have been shown to target the bacterial cell division protein FtsZ, leading to antibacterial effects. nih.gov
Modulation of Specific Signaling Pathways (e.g., cAMP-mediated, cell cycle regulation pathways)
Analogues of this compound have been investigated for their ability to modulate critical cellular signaling pathways, demonstrating potential therapeutic applications through the regulation of processes like G-protein coupled receptor (GPCR) signaling and cell cycle progression.
cAMP-Mediated Pathways: A series of 3-((4-Benzylpyridin-2-yl)amino)benzamides, which are structural analogues, have been identified as potent agonists for the orphan G protein-coupled receptor 52 (GPR52). nih.govnih.gov GPR52 is known to signal through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Optimization of a lead compound in this series led to the development of agonists with improved potency and efficacy in activating cAMP signaling. nih.govnih.gov
Intriguingly, some of these analogues displayed biased agonism. For instance, compounds like 10a (PW0677) and 24f (PW0866) showed a greater preference for the G protein/cAMP signaling pathway over the β-arrestin pathway. nih.gov This bias is significant because it resulted in sustained GPR52 activation with reduced in vitro desensitization, a common issue with GPCR agonists that also recruit β-arrestin. nih.gov The opening of an indoline (B122111) ring in the parent scaffold was found to substantially increase efficacy in cAMP signaling, which was attributed to the increased flexibility of the molecule. nih.gov
Cell Cycle Regulation Pathways: Other benzamide analogues have been shown to exert potent effects on cell cycle regulation, a fundamental process in cell proliferation and a key target in cancer therapy. A study on N-(piperidine-4-yl)benzamide derivatives identified compounds with significant antitumor activity. researchgate.net Specifically, the compound N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide was highly effective against the HepG2 hepatocarcinoma cell line. researchgate.net Its mechanism involves the induction of cell cycle arrest in a p53/p21-dependent manner. Western blot analysis confirmed that the compound enhanced the expression of the tumor suppressor proteins p53 and p21, and inhibited the expression of cyclin B1. researchgate.net
Similarly, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which share structural motifs with benzamides, were evaluated for their antiproliferative activities. nih.gov Compound 9b from this series was found to cause a significant, concentration-dependent arrest of MCF-7 breast cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest was accompanied by a decrease in the number of cells in other phases, indicating a clear disruption of cell cycle progression. nih.gov
Table 1: Modulation of Signaling Pathways by Benzamide Analogues
| Compound/Series | Target Pathway | Observed Effect | Cell Line(s) | Reference(s) |
|---|---|---|---|---|
| 3-((4-Benzylpyridin-2-yl)amino)benzamides | GPR52/cAMP Signaling | Potent, biased agonism; increased intracellular cAMP. | HEK293 | nih.gov, nih.gov |
| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | Cell Cycle Regulation (p53/p21) | Induction of cell cycle arrest; enhanced expression of p53 and p21; inhibited cyclin B1. | HepG2 | researchgate.net |
| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (Compound 9b) | Cell Cycle Regulation | Concentration-dependent G2/M phase arrest. | MCF-7 | nih.gov |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | mTORC1 / Autophagy | Reduced mTORC1 activity, increased basal autophagy, and disrupted autophagic flux. | MIA PaCa-2 | nih.gov |
Protein-Ligand Interaction Mapping and Target Identification Methodologies
Identifying the specific biological targets of benzamide analogues and understanding their interactions at a molecular level are crucial for drug development. A variety of advanced methodologies are employed for this purpose, ranging from genetic and proteomic techniques to computational modeling.
Target Identification Methodologies: For novel benzamide and picolinamide (B142947) chemotypes with antifungal properties, a combination of chemogenomic profiling and biochemical assays was used to identify the primary target. nih.gov This approach pinpointed Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in yeast, as the sole essential target. nih.gov Further validation was achieved through a functional variomics screen, which identified specific amino acid residues in the lipid-binding pocket of Sec14p that conferred resistance to the compounds. nih.gov
Other commonly used strategies for target deconvolution fall into several broad categories: drughunter.com
Affinity-Based Chemoproteomics: This method involves immobilizing a ligand (a modified version of the benzamide compound) onto a solid support, such as beads. drughunter.com When exposed to cell lysate, the target protein binds to the immobilized ligand and can be isolated from non-specific binders through washing steps. The captured protein is then identified using techniques like mass spectrometry. drughunter.comrsc.org
Chemical Probe Approaches: These techniques use a modified version of the bioactive compound that incorporates a reactive group or a reporter tag (like biotin (B1667282) or an alkyne). This allows for covalent labeling or subsequent purification of the target protein. frontiersin.org Photoaffinity labeling is a powerful example where a photo-reactive group on the probe forms a covalent bond with the target upon UV irradiation, providing strong evidence of direct interaction. drughunter.com
Label-Free Methods: Techniques like thermal stability profiling can identify targets without modifying the compound. They operate on the principle that a protein's thermal stability increases when its ligand is bound.
Protein-Ligand Interaction Mapping: Once a target is identified, mapping the precise interactions is often achieved through high-resolution structural and computational methods.
X-ray Co-crystallography: This is a gold-standard technique that provides a detailed, three-dimensional structure of the ligand bound within its protein target. For the antifungal benzamides targeting Sec14p, the co-crystal structure confirmed that the compound binds within the lipid-binding cavity, which rationalized both the structure-activity relationships and the resistance mutations observed. nih.gov Similarly, cocrystal structures of benzamide-type ligands with the protein Cereblon (CRBN) confirmed the preferred orientation of substituents and the presence of intramolecular hydrogen bonds that stabilize the bound conformation. nih.gov
Molecular Modeling: Computational techniques such as molecular docking and molecular dynamics (MD) simulations are widely used to predict and analyze protein-ligand interactions. nih.gov Docking studies can predict the binding pose of a ligand in a protein's active site, while MD simulations provide insights into the dynamic stability of the protein-ligand complex over time. nih.govnih.gov These methods were used to study the interactions of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors with Rho-associated kinase-1 (ROCK1), revealing critical interactions and binding affinities. nih.gov
Table 2: Methodologies for Target ID and Interaction Mapping of Benzamide Scaffolds
| Methodology | Description | Application Example | Reference(s) |
|---|---|---|---|
| Chemogenomic Profiling | Screening a library of mutants to identify genes that confer sensitivity or resistance to a compound. | Identification of Sec14p as the target of antifungal benzamides. | nih.gov |
| Affinity-Based Chemoproteomics | Use of an immobilized ligand to "pull down" its protein target from cell lysates for identification. | General strategy for target identification of bioactive small molecules. | frontiersin.org, drughunter.com |
| X-ray Co-crystallography | Provides a high-resolution 3D structure of the ligand-protein complex. | Confirmed binding of benzamides in the Sec14p cavity and with Cereblon. | nih.gov, nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the protein-ligand complex over time to assess stability and interactions. | Used to study the binding of benzamide-based inhibitors to ROCK1. | nih.gov |
Brain Permeability Studies of Related Benzamide Scaffolds (Focus on Transport Mechanisms)
The ability of a compound to cross the blood-brain barrier (BBB) is a critical prerequisite for its use in treating central nervous system (CNS) disorders. Studies on various benzamide scaffolds have shown a range of BBB penetration capabilities, with molecular structure playing a key role.
Research focused on developing histone deacetylase (HDAC) inhibitors for CNS applications revealed that many existing inhibitors had poor brain penetrance. nih.gov To address this, an image-guided synthesis approach was employed, using positron emission tomography (PET) imaging with carbon-11 (B1219553) labeled compounds to directly measure BBB penetration in a baboon model. nih.gov This strategy allowed for rapid feedback into the design process. Through the evaluation of 17 aminomethyl benzamide derivatives based on the MS-275 template, molecules with both high HDAC affinity and significant BBB permeability were identified. nih.gov A crucial structural feature conferring brain permeability in this series was the presence of a basic benzylic amine. nih.gov Three of the optimized derivatives achieved high brain uptake (~0.015% of injected dose per cubic centimeter). nih.gov
In contrast, studies on 3-((4-Benzylpyridin-2-yl)amino)benzamide GPR52 agonists found that while lead compounds showed excellent potency and selectivity, they suffered from limited brain exposure, necessitating further optimization for CNS applications. nih.govnih.gov This highlights that the benzamide scaffold itself does not guarantee BBB penetration; specific physicochemical properties must be fine-tuned.
Other research has also successfully developed brain-penetrant benzamide derivatives. A series of N-benzylpiperidin-4-yl-linked benzylamino benzamides were designed as dual cholinesterase inhibitors and predicted to have good BBB permeability. nih.gov Additionally, a novel series of CB2 receptor agonists based on a benzamide scaffold were developed with favorable drug-like properties, including high BBB permeability and low interaction with efflux transporters like P-glycoprotein, which actively pump substances out of the brain. acs.org The development of an orally bioavailable and brain-penetrant urea (B33335) compound, discovered through phenotypic screening, further underscores that appropriate structural modifications can lead to CNS-active agents. acs.org
The transport mechanism for many of these compounds is often passive diffusion, driven by properties such as lipophilicity, low molecular weight, and a low number of hydrogen bond donors and acceptors. However, the presence of a basic amine in the BBB-permeable HDAC inhibitors suggests that ion-pair interactions or other specific transport mechanisms could also be involved. nih.gov
Table 3: Brain Permeability of Various Benzamide Scaffolds
| Compound Series / Scaffold | Target | BBB Permeability Finding | Key Structural Feature/Note | Reference(s) |
|---|---|---|---|---|
| Aminomethyl benzamide derivatives (MS-275 analogues) | Histone Deacetylases (HDACs) | High BBB penetration achieved (~0.015%ID/cc). | A basic benzylic amine was key for permeability. | nih.gov |
| 3-((4-Benzylpyridin-2-yl)amino)benzamides | GPR52 | Limited brain exposure. | Required further optimization for CNS use. | nih.gov, nih.gov |
| Benzamide-based CB2 agonists | Cannabinoid Receptor 2 (CB2) | High BBB permeability and low efflux. | Designed with a conformational restriction strategy. | acs.org |
| N-benzylpiperidin-4-yl-linked benzylamino benzamides | Cholinesterases | Predicted to have good BBB permeability. | Designed as dual-target inhibitors for Alzheimer's disease. | nih.gov |
Future Directions and Advanced Research Frontiers for N Benzyl 4 Fluoro N Pyridin 2 Yl Benzamide in Chemical Biology
Development of N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide as Chemical Probes for Biological Systems
A primary frontier for this compound is its development into sophisticated chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex environments like living cells. nih.govucsd.edu The development process involves iterative chemical synthesis and biological testing to enhance potency, selectivity, and functionality.
The core structure of this compound is amenable to the incorporation of reporter tags, such as fluorophores or biotin (B1667282), to create probes for target visualization and isolation. For instance, conjugating a fluorophore like a nitrobenzofurazan (NBD) group could enable the visualization of the compound's subcellular localization and its interaction with target proteins via fluorescence microscopy. ucsd.edunih.gov This approach has been successfully used to develop fluorescent probes for targets like the peripheral benzodiazepine (B76468) receptor (PBR), allowing for the imaging of activated microglia. nih.gov
To be considered a high-quality chemical probe, a compound should exhibit high affinity for its primary target (typically with a binding affinity below 100 nM) and at least a tenfold selectivity against related targets. nih.gov Achieving this requires detailed structure-activity relationship (SAR) studies to optimize the benzamide (B126) scaffold. For example, modifications to the benzyl (B1604629) and pyridinyl rings could be explored to enhance target engagement and minimize off-target effects, a strategy employed in developing potent and selective GPR52 agonists from a related benzamide core. chemrxiv.org These optimized molecules can then serve as invaluable tools to dissect signaling pathways and validate new drug targets. rsc.orgscispace.com
Scaffold Diversification and Library Synthesis for Target Discovery
The this compound structure serves as an excellent template for scaffold diversification and the creation of focused compound libraries. nih.gov Such libraries, containing systematically varied analogues of the parent compound, are powerful tools for discovering new biological targets and identifying novel hit compounds. nih.govrsc.org The goal is to explore the chemical space around the core scaffold to uncover new structure-activity relationships. nih.gov
Strategies for diversification could include:
Modification of the Benzyl Group: Introducing substituents on the phenyl ring of the benzyl group to probe interactions with hydrophobic pockets in target proteins.
Variation of the Pyridinyl Moiety: Replacing the 2-pyridyl group with other heteroaromatic systems (e.g., pyrimidines, imidazoles) to alter hydrogen bonding capabilities and steric profiles. This approach was successful in the discovery of LRRK2 inhibitors. nih.gov
Alteration of the Benzamide Core: Modifying the central benzamide linker or the position of the fluorine substituent to fine-tune electronic properties and conformational preferences. nih.gov
The synthesis of these diverse analogues can be facilitated by modern synthetic methodologies, allowing for the rapid generation of a library of compounds. acs.org This library can then be screened against various biological targets to identify molecules with desired activities, as demonstrated in the development of STAT3 dimerization inhibitors from an N-arylbenzamide starting point. rsc.org
Table 1: Illustrative Example of a Focused Library Based on a Benzamide Scaffold
This table illustrates how a focused library could be designed around a core benzamide structure to explore structure-activity relationships. The data shown is hypothetical for this compound but is based on principles from real-world library development for related compounds.
| Compound ID | R1 (Benzyl Substitution) | R2 (Pyridine Substitution) | Linker Modification | Target Affinity (IC₅₀) |
| Parent | H | H | None | 1.2 µM |
| Lib-001 | 4-Chloro | H | None | 0.8 µM |
| Lib-002 | H | 5-Methyl | None | 2.5 µM |
| Lib-003 | H | H | Thioamide | >10 µM |
| Lib-004 | 3-Methoxy | H | None | 0.5 µM |
Data is illustrative and intended to show the concept of a focused library.
Integration with High-Throughput Screening Methodologies for Novel Ligand Identification
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify molecules that modulate a specific biological process. drugtargetreview.commdpi.com A diversified library based on the this compound scaffold is ideally suited for HTS campaigns to discover novel ligands for a wide range of targets. scientist.com
The process typically involves:
Assay Development: Creating a robust and scalable assay, often using fluorescence or luminescence readouts, to measure the activity of a target protein (e.g., an enzyme or receptor). drugtargetreview.commdpi.com
Primary Screening: Screening the entire compound library at a single concentration to identify "hits" that show activity.
Hit Confirmation and Validation: Re-testing the initial hits and performing dose-response experiments to confirm their activity and determine their potency. scientist.com
Secondary Assays: Using alternative assay formats, such as label-free mass spectrometry-based methods, to eliminate false positives that can arise from interferences with the primary assay format. ku.edu
The advantage of using a focused library in HTS is that it often yields higher hit rates and provides immediate structure-activity relationship data, which can accelerate the subsequent hit-to-lead optimization process. nih.gov The chemical tractability of the N-benzylbenzamide scaffold makes it a strong candidate for such screening-based discovery efforts. nih.gov
Advanced Computational Design and Optimization for Enhanced Molecular Recognition
Computational chemistry and molecular modeling are indispensable tools for accelerating the design and optimization of small molecules. For this compound, these methods can provide profound insights into its interactions with potential biological targets, guiding the synthesis of more potent and selective analogues.
Key computational approaches include:
Molecular Docking: Predicting the preferred binding orientation of the compound within the active site of a target protein. This can help rationalize existing SAR data and suggest modifications to improve binding affinity. rsc.org
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction and identify key residues involved in binding.
Quantum Mechanics (QM) Calculations: Analyzing the electronic properties of the molecule, such as electrostatic potential and frontier molecular orbitals, to understand and optimize its reactivity and interaction capabilities.
Free Energy Perturbation (FEP): Calculating the relative binding affinities of a series of related ligands, allowing for the in silico prioritization of compounds for synthesis.
These computational tools enhance the principles of molecular recognition, which govern how molecules bind to each other based on shape and chemical complementarity. nih.gov By understanding the forces that drive the binding of the this compound scaffold, researchers can rationally design modifications to achieve superior molecular recognition and biological activity. nih.gov
Collaborative Research Opportunities in Interdisciplinary Chemical Sciences
The full potential of this compound can be best realized through collaborative, interdisciplinary research. umich.eduumich.edu The complexity of modern drug discovery and chemical biology necessitates expertise from multiple fields.
Potential areas for collaboration include:
Chemistry and Biology: Synthetic chemists can design and create novel analogues, while biologists and biochemists can test them in cellular and in vivo models to evaluate their biological effects.
Chemistry and Computational Science: Computational chemists can model interactions and predict the properties of new designs, providing a feedback loop to guide synthetic efforts more efficiently. rsc.org
Chemistry and Pharmacology: Pharmacologists can study the broader physiological effects of promising compounds, paving the way for potential therapeutic applications.
Academia and Industry: Collaborations between academic labs, which often focus on novel target discovery and mechanism of action studies, and pharmaceutical companies, which have extensive resources for HTS and preclinical development, can accelerate the translation of basic research into tangible outcomes.
Such interdisciplinary programs provide a framework for students and researchers to tackle complex scientific problems that transcend traditional disciplinary boundaries, fostering innovation in fields from materials science to medicine. umich.eduumich.edu
Q & A
Q. What are the standard synthetic routes for N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide, and what key reaction steps are involved?
The synthesis typically involves multi-step protocols:
- Amide bond formation : Reacting a fluorinated benzoyl chloride derivative with a pyridinylamine under basic conditions (e.g., using potassium carbonate or triethylamine) in aprotic solvents like DMSO or acetonitrile .
- Coupling reactions : For example, Suzuki-Miyaura coupling to introduce aryl groups or nucleophilic aromatic substitution for fluorination .
- Purification : Column chromatography or recrystallization to isolate the product . Yields often range from 70–85% under optimized conditions .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
- Spectroscopy : FT-IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹), while ¹H/¹³C NMR identifies substituent positions and stereochemistry .
- X-ray crystallography : Resolves 3D structure, hydrogen bonding (e.g., N-H···O interactions), and crystal packing .
- Elemental analysis : Validates purity and molecular composition .
Q. What are the primary challenges in scaling up the synthesis of this compound for research use?
Key challenges include:
- Reaction optimization : Avoiding side reactions (e.g., hydrolysis of amide bonds) by controlling temperature and solvent polarity .
- Purification : Scaling column chromatography requires solvent-efficient systems or alternative methods like crystallization .
- Moisture sensitivity : Use of anhydrous conditions for steps involving reactive intermediates like acyl chlorides .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Predicts molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking, hydrogen bonds) observed in crystallographic studies .
- Reaction mechanism modeling : Simulates transition states for amidation or fluorination steps to optimize catalytic pathways .
Q. What strategies are effective in resolving contradictory bioactivity data across different studies?
- Dose-response standardization : Ensure consistent molar concentrations and assay conditions (e.g., cell lines, incubation times) .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives/positives .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl) to isolate activity contributors .
Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?
- Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability .
- Metabolic stability : Resists oxidative degradation by liver enzymes, prolonging half-life .
- Electronic effects : Electron-withdrawing nature alters pKa of adjacent functional groups, affecting solubility and binding affinity .
Q. What advanced techniques are used to study its interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Ka/Kd) .
- Cryo-EM/X-ray co-crystallography : Visualizes binding modes in enzyme active sites .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
Methodological Best Practices
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to manage volatile solvents (e.g., DMSO, acetonitrile) .
- Waste disposal : Segregate halogenated waste (e.g., fluorinated byproducts) according to EPA guidelines .
Q. How can researchers validate the reproducibility of synthetic protocols across different laboratories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
